molecular formula C9H11FO3 B6296430 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene CAS No. 2179038-45-8

1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene

Cat. No. B6296430
CAS RN: 2179038-45-8
M. Wt: 186.18 g/mol
InChI Key: TURQWMRJOHXNHA-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 2179038-45-8 . It has a molecular weight of 186.18 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO3/c1-11-6-13-9-7 (10)4-3-5-8 (9)12-2/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do (P305, P351, P338).

properties

IUPAC Name

1-fluoro-3-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQWMRJOHXNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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